molecular formula C26H22N4O4 B2653546 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-20-0

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2653546
CAS RN: 1251674-20-0
M. Wt: 454.486
InChI Key: YUNXAJARIUAZBI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

Quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules, optimized for oral administration, have shown efficacy in models relevant to DNA damage response pathways, indicating their potential as therapeutic agents in cancer treatment where ATM kinase plays a critical role (Degorce et al., 2016).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines. Several compounds exhibited potent cytotoxic effects, with notable efficacy in in vivo models, highlighting the therapeutic potential of carboxamide-functionalized quinolines in cancer treatment (Deady et al., 2003).

Antimicrobial and Antituberculous Activity

N-oxides of quinoxaline and pyrazine derivatives, including carboxamide groups, have been synthesized and evaluated for their biological activity. Among these compounds, some exhibited antibacterial and antituberculous activities, suggesting their potential as antimicrobial agents (Elina et al., 1976).

Anti-inflammatory and Anticancer Activities

Coumarin-pyrazolone hybrids with quinoline-2-carboxamide moieties were synthesized and screened for anti-inflammatory and anticancer activities. These compounds showed promising results in vitro, with some demonstrating high potency and selectivity, indicating their potential as dual-function therapeutic agents (Kulkarni et al., 2018).

Electronic Material Applications

Quinoline derivatives have been explored as emitting materials in organic light-emitting diodes (OLEDs), demonstrating the versatility of quinoline-based compounds beyond biomedical applications. Substituted pyrazoloquinolines were synthesized and used in OLED devices, showing bright blue light emission and highlighting the potential of these compounds in electronic applications (T. and et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring. The resulting compound is then reacted with ethyl chloroformate to form the carboxylic acid derivative, which is then amidated with the appropriate amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-methoxybenzylamine", "ethyl acetoacetate", "ethyl chloroformate", "appropriate amine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the pyrazoloquinoline ring", "Reaction of the pyrazoloquinoline ring with ethyl chloroformate to form the carboxylic acid derivative", "Amidation of the carboxylic acid derivative with the appropriate amine to form the final product" ] }

CAS RN

1251674-20-0

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

YUNXAJARIUAZBI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

solubility

not available

Origin of Product

United States

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